

Serotonin glucuronide-d4 certificate of analysis

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Compound of Interest

Compound Name: Serotonin glucuronide-d4

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Technical Guide: Serotonin Glucuronide-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Serotonin Glucuronide-d4**, a key metabolite of the neurotransmitter serotonin, with a focus on its analytical characterization and role in research. This document is intended for professionals in the fields of neuroscience, pharmacology, and drug development.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT), a critical monoamine neurotransmitter, is extensively metabolized in the body. One of the primary metabolic pathways involves glucuronidation, resulting in the formation of serotonin glucuronide. The deuterated analog, **Serotonin Glucuronide-d4**, serves as an invaluable internal standard for the accurate quantification of endogenous serotonin and its metabolites in various biological matrices.^{[1][2][3]} Its use in mass spectrometry-based assays significantly improves the reliability and precision of analytical measurements.^[1]

Physicochemical Properties

A summary of the key physicochemical properties of **Serotonin Glucuronide-d4** is presented below.

Property	Value	Source
IUPAC Name	(2S,3S,4S,5R)-6-[[3-(2-amino-1,1,2,2-tetradeuterioethyl)-1H-indol-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid	PubChem
Molecular Formula	C ₁₆ H ₁₆ D ₄ N ₂ O ₇	TLC Pharmaceutical Standards[4]
Molecular Weight	356.37 g/mol	TLC Pharmaceutical Standards[4]
Exact Mass	356.15215797 Da	PubChem[5]
Synonyms	Serotonin-d4 Glucuronide, HY-144201S, CS-0378383	PubChem[5]
Appearance	Off-white to gray (Solid) (based on Serotonin-d4)	MedchemExpress[6]
Purity (LCMS)	>95% (based on similar compounds)	LGC Standards[7]
Isotopic Enrichment	≥99% deuterated forms (d1-d4) (based on Serotonin-d4)	Cayman Chemical[8]

Analytical Specifications

The following table outlines typical analytical specifications for **Serotonin Glucuronide-d4**, based on data from similar deuterated standards.

Test	Specification	Method
Appearance	Conforms to expected appearance	Visual Inspection
Identity	Consistent with the structure of Serotonin Glucuronide-d4	¹ H-NMR, LC-MS/MS
Purity	≥95%	HPLC, LC-MS
Isotopic Purity	≥98% (d4)	Mass Spectrometry
Solubility	Soluble in Methanol, Water (slightly) (based on Serotonin-d4)	Visual Inspection

Experimental Protocols

Quantification of Serotonin in Biological Samples using HPLC-MS/MS

This protocol describes a general method for the quantification of serotonin in biological samples (e.g., serum, plasma, tissue homogenates) using **Serotonin Glucuronide-d4** as an internal standard.

4.1.1. Materials and Reagents

- Serotonin standard
- **Serotonin Glucuronide-d4** (Internal Standard)
- Acetonitrile (ACN), HPLC grade
- Formic acid, LC-MS grade
- Ultrapure water
- Biological matrix (e.g., serum)
- Protein precipitation agent (e.g., trichloroacetic acid or acetonitrile)

4.1.2. Sample Preparation

- Thaw biological samples on ice.
- To 100 μ L of the sample, add 10 μ L of **Serotonin Glucuronide-d4** internal standard solution (concentration to be optimized based on expected serotonin levels).
- Vortex briefly to mix.
- Add 200 μ L of a protein precipitation agent (e.g., cold acetonitrile).
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean vial for LC-MS/MS analysis.

4.1.3. LC-MS/MS Conditions

- LC System: High-Performance Liquid Chromatography system
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μ m)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: A suitable gradient to separate serotonin from matrix components (e.g., 5-95% B over 5 minutes).
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 μ L
- MS System: Triple quadrupole mass spectrometer
- Ionization Mode: Positive electrospray ionization (ESI+)
- MRM Transitions:

- Serotonin: To be determined (e.g., Q1: 177.1 m/z, Q3: 160.1 m/z)
- **Serotonin Glucuronide-d4**: To be determined (e.g., Q1: 357.2 m/z, Q3: 181.1 m/z)

4.1.4. Data Analysis

Quantification is performed by calculating the peak area ratio of the analyte (serotonin) to the internal standard (**Serotonin Glucuronide-d4**). A calibration curve is constructed by analyzing standards of known serotonin concentrations.

Representative ¹H-NMR Analysis

While a specific ¹H-NMR spectrum for **Serotonin Glucuronide-d4** is not publicly available, the following provides the expected chemical shifts for the non-deuterated serotonin molecule as a reference. The deuteration at the ethylamine side chain would result in the absence of signals from those protons.

Proton	Chemical Shift (ppm)	Multiplicity
H-2	~7.2	s
H-4	~7.3	d
H-6	~6.8	dd
H-7	~7.1	d
CH ₂ (alpha to indole)	~3.0	t
CH ₂ (beta to indole)	~3.2	t

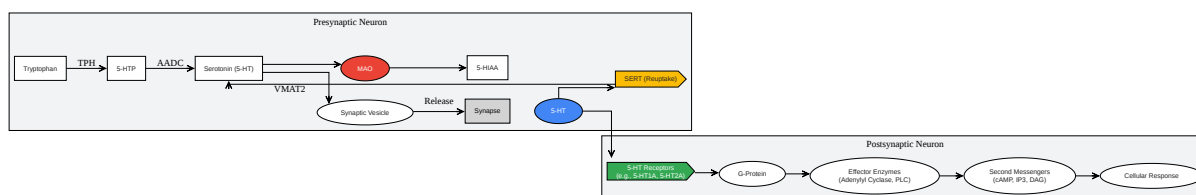
Note: Shifts are approximate and can vary based on solvent and pH.

Signaling Pathways and Workflows

Serotonin Signaling Pathway

Serotonin exerts its diverse physiological effects by binding to a variety of 5-HT receptors, which are predominantly G-protein coupled receptors (GPCRs), with the exception of the 5-

HT3 receptor, a ligand-gated ion channel.[9][10] These receptors, upon activation, trigger various intracellular signaling cascades.[11]

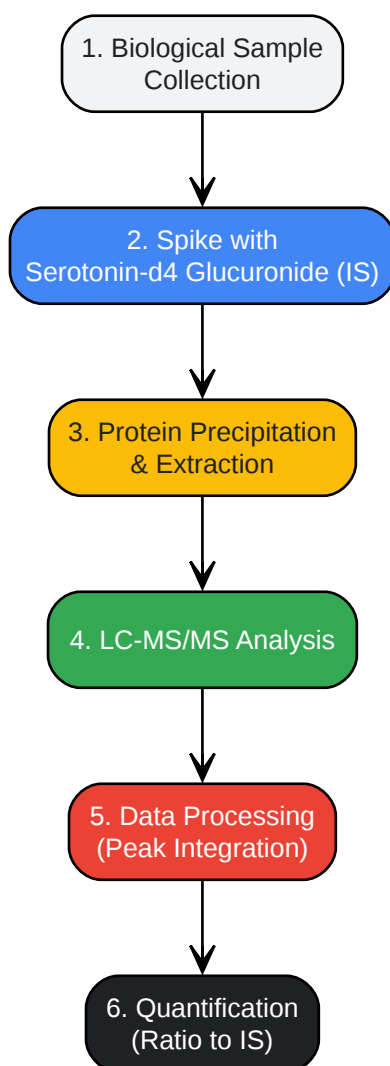


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Caption: Overview of the Serotonin Signaling Pathway.

Experimental Workflow for Serotonin Quantification

The following diagram illustrates a typical workflow for the quantification of serotonin in biological samples using an internal standard.



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Caption: Workflow for Serotonin Quantification.

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